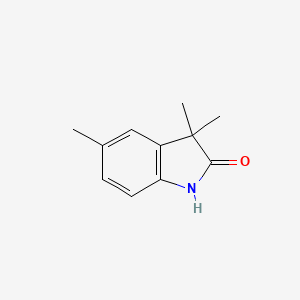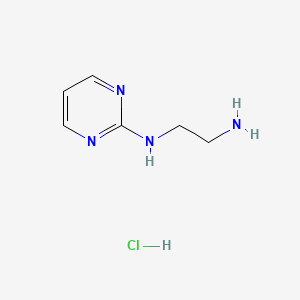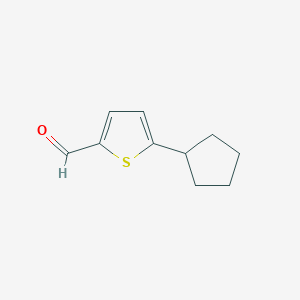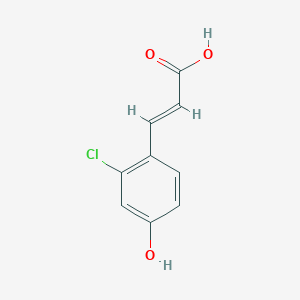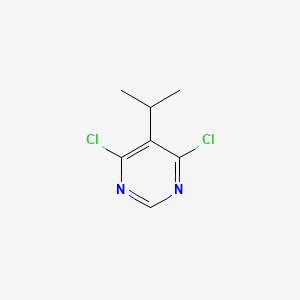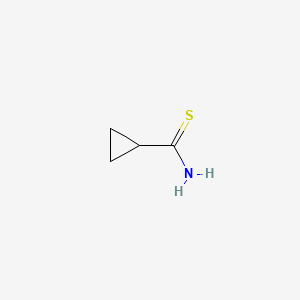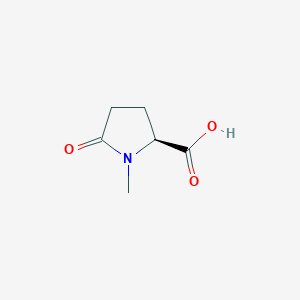
(S)-1-甲基-5-氧代吡咯烷-2-羧酸
描述
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as S-MOPC, is a naturally occurring organic compound of the pyrrolidine family. It is a white, crystalline solid and is soluble in water. It is used in a variety of applications, including the synthesis of pharmaceuticals, the production of food additives, and the development of disease-modifying drugs. In addition, S-MOPC has been studied for its potential to act as a neurotransmitter in the brain.
科学研究应用
增塑剂合成:Takenishi 和 Simamura (1954) 探索了使用源自乙酰丙酸的 2-甲基-5-氧代吡咯烷-2-羧酸作为潜在增塑剂。他们合成了该化合物的各种酯,并测试了它们作为增塑剂的性能 (Takenishi & Simamura,1954)。
抗菌剂:Bouzard 等人 (1992) 的一项研究报道了 5-取代-6-氟-7-(环烷基氨基)-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸的合成,该化合物显示出有希望的体外和体内抗菌活性。该研究强调了 (3S)-3-氨基-吡咯烷基团在增强这些化合物活性中的重要作用 (Bouzard 等,1992)。
抗氧化活性:Tumosienė 等人 (2019) 合成了 1-(5-氯-2-羟基苯基)-5-氧代吡咯烷-3-羧酸的新型衍生物,并评估了它们的抗氧化活性。其中一些化合物显示出有效的抗氧化活性,甚至超过了抗坏血酸等众所周知的抗氧化剂 (Tumosienė 等,2019)。
抗癌和抗菌活性:Kairytė 等人 (2022) 研究了 5-氧代吡咯烷衍生物的潜在抗癌和抗菌特性。这些化合物对 A549 癌细胞和多重耐药金黄色葡萄球菌菌株表现出显着的活性 (Kairytė 等,2022)。
用于生物评价的化学合成:Gao 等人 (2019) 从 (S)-1-甲基-5-氧代吡咯烷-2-羧酸合成了卤代-GSK1482160 类似物,用于生物评价作为潜在的 P2X7R 放射性配体。这些化合物在竞争性结合测定中表现出结合亲和力,表明它们在治疗应用中的潜力 (Gao 等,2019)。
金属有机框架 (MOF):Zhao 等人
(2020) 报道了使用 1-(4-羧基-苄基)-5-氧代-吡咯烷-2-羧酸合成金属有机框架 (MOF)。该 MOF 显示出具有 dia 拓扑网络的 3D 框架,并显示出从水溶液中有效吸附甲基橙染料,突出了其在环境应用中的潜力 (Zhao 等,2020)。
- 手性拆分剂:Piwowarczyk 等人 (2008) 探索了 (2R*,3R*)-1-甲基-5-氧代-2-苯基四氢-1H-吡咯烷-3-羧酸的 enantiomer 作为手性拆分剂的用途。事实证明,这些 enantiomer 在非对映异构酰胺和酯的色谱分离中是有效的 (Piwowarczyk 等,2008)。
生化分析
Biochemical Properties
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the gamma-glutamyl cycle. This compound is involved in the synthesis and degradation of glutathione, a vital antioxidant in cells. It interacts with enzymes such as gamma-glutamyltransferase and gamma-glutamylcyclotransferase, facilitating the transfer and cyclization of gamma-glutamyl residues . These interactions are essential for maintaining cellular redox balance and detoxification processes.
Cellular Effects
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to affect the activity of enzymes involved in the synthesis of glutathione, thereby impacting cellular antioxidant capacity . Additionally, this compound can modulate cell signaling pathways related to oxidative stress and inflammation, influencing cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects through interactions with specific biomolecules. It binds to gamma-glutamyltransferase, facilitating the transfer of gamma-glutamyl groups to acceptor molecules . This binding interaction is crucial for the regulation of glutathione levels in cells. Furthermore, (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid can inhibit or activate enzymes involved in glutathione metabolism, thereby modulating cellular redox states and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of specific enzymes or under extreme pH conditions . Long-term exposure to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid in vitro has been associated with changes in cellular function, including alterations in antioxidant capacity and metabolic activity.
Dosage Effects in Animal Models
The effects of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid in animal models are dose-dependent. At low doses, this compound can enhance antioxidant defenses and improve cellular function. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid are maximized at specific concentrations, beyond which adverse effects become prominent.
Metabolic Pathways
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is involved in several metabolic pathways, including the gamma-glutamyl cycle and the urea cycle. It interacts with enzymes such as gamma-glutamyltransferase and gamma-glutamylcyclotransferase, playing a role in the synthesis and degradation of glutathione . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one of the key transporters involved in the uptake of this compound across biological barriers . This transporter facilitates the distribution of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid to various tissues, including the brain, where it can exert its biochemical effects.
Subcellular Localization
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, with targeting signals and post-translational modifications directing it to specific organelles . This subcellular localization is essential for its role in regulating cellular redox states and metabolic processes.
属性
IUPAC Name |
(2S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYZEAOVWVTSW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595365 | |
| Record name | 1-Methyl-5-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52574-06-8 | |
| Record name | 1-Methyl-5-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


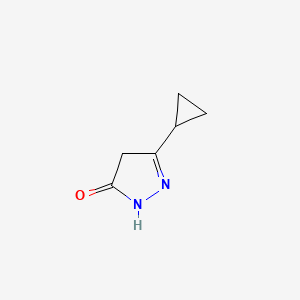
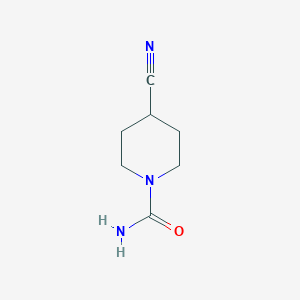
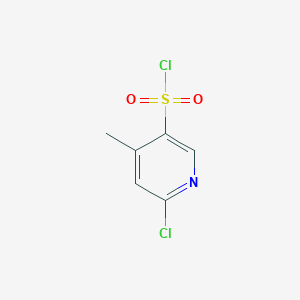

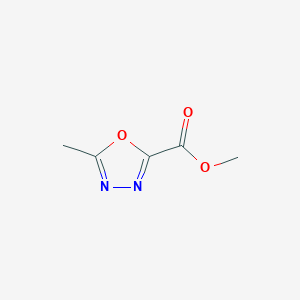
![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)
